Dipivefrin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Decreasing aqueous humor production: Epinephrine stimulates alpha-adrenergic receptors in the ciliary body, which is responsible for producing aqueous humor, the fluid that fills the anterior chamber of the eye. This stimulation reduces the production of aqueous humor, thereby lowering IOP [].

- Increasing aqueous humor outflow: Epinephrine also stimulates beta-adrenergic receptors in the trabecular meshwork, which is responsible for draining aqueous humor from the eye. This stimulation enhances the outflow of aqueous humor, further lowering IOP [].

These combined mechanisms help to effectively reduce IOP in patients with glaucoma.

Research on Efficacy in Glaucoma Treatment

Several studies have investigated the efficacy of DV in lowering IOP in patients with glaucoma. Here are some key findings:

- Controlled and open-label studies: These studies demonstrated a statistically significant IOP-lowering effect with DV. Patients using DV twice daily experienced mean pressure reductions ranging from 20 to 24% [].

- Comparison with other medications: A controlled study found DV (0.1%) to be as effective as epinephrine (2%) in reducing IOP in patients who were intolerant to topical epinephrine [].

- Combination therapy: Research suggests that adding DV to beta-blocker therapy can be an effective strategy for further reducing IOP in some patients [].

Overall, these studies support the use of DV as a viable treatment option for glaucoma, especially for those who cannot tolerate other medications.

Ongoing Research Efforts

While DV is a well-established treatment for glaucoma, research continues to explore ways to improve its effectiveness and delivery. Some ongoing research areas include:

- Developing new formulations: Researchers are investigating new formulations of DV, such as thermoresponsive gels, to improve its ocular bioavailability and potentially enhance its IOP-lowering effect [].

- Evaluating long-term safety and efficacy: While DV is generally well-tolerated, long-term studies are needed to further evaluate its safety and efficacy in managing glaucoma.

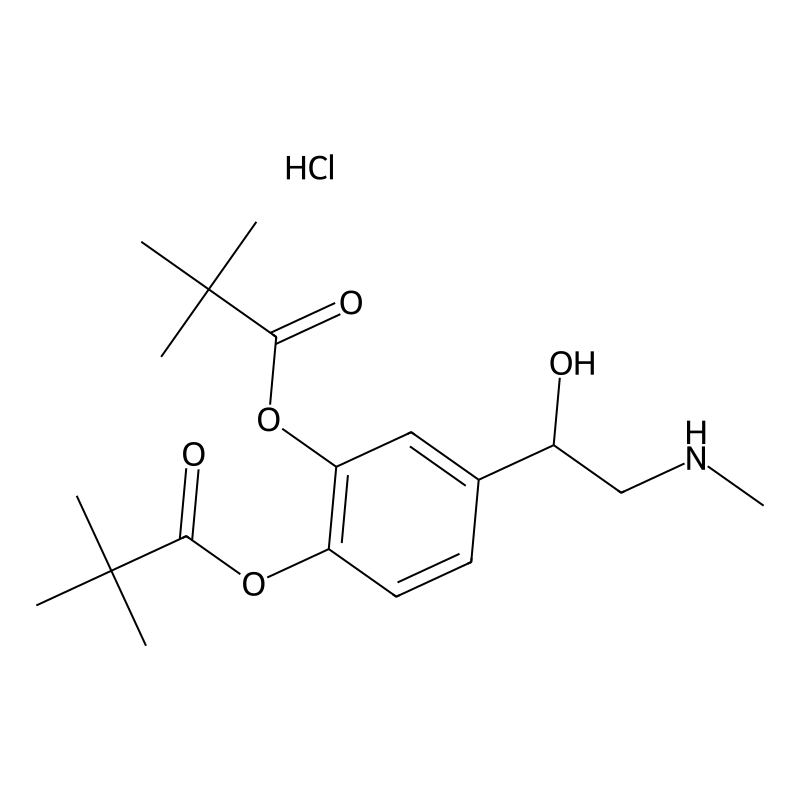

Dipivefrin hydrochloride is a synthetic compound primarily used in ophthalmology, particularly for the management of open-angle glaucoma. It is classified as a sympathomimetic agent and is a prodrug of epinephrine, meaning it is converted into the active form (epinephrine) within the body. The chemical structure of dipivefrin hydrochloride is represented by the molecular formula and a molecular weight of approximately 387.90 g/mol. It appears as a white crystalline powder that is freely soluble in water .

Dipivefrin acts as a prodrug to epinephrine. Once inside the eye, it is converted to epinephrine by esterases. Epinephrine then binds to alpha-adrenergic receptors in the ciliary body of the eye, reducing the production of aqueous humor and increasing its outflow, ultimately lowering intraocular pressure in patients with glaucoma [].

Dipivefrin hydrochloride undergoes hydrolysis to convert into epinephrine, facilitated by esterase enzymes present in the cornea. This reaction enhances its lipophilicity, allowing for improved penetration into ocular tissues. The conversion process can be summarized as follows:

- Hydrolysis Reaction:

This reaction is crucial for its therapeutic action, as epinephrine acts on adrenergic receptors to reduce intraocular pressure by increasing aqueous humor outflow and decreasing its production .

Dipivefrin hydrochloride exhibits non-selective adrenergic receptor agonist activity once converted to epinephrine. Its primary biological effects include:

- Decreased Aqueous Humor Production: By acting on alpha-adrenergic receptors.

- Increased Aqueous Humor Outflow: Through stimulation of beta-adrenergic receptors, leading to enhanced trabecular meshwork conductivity.

- Therapeutic Onset: The onset of action occurs approximately 30 minutes post-application, with peak effects observed around one hour later .

The synthesis of dipivefrin hydrochloride involves the diesterification of epinephrine with pivalic acid. The general steps are:

- Esterification: Epinephrine is reacted with pivalic acid in the presence of an acid catalyst.

- Purification: The resulting dipivefrin is purified through crystallization or chromatography techniques.

- Formation of Hydrochloride Salt: The final product is converted to its hydrochloride form for stability and solubility in aqueous solutions .

Dipivefrin hydrochloride is primarily used for:

- Management of Open-Angle Glaucoma: It effectively lowers intraocular pressure.

- Ophthalmic Solutions: Available as eye drops, it provides a more efficient delivery system compared to traditional epinephrine formulations due to enhanced absorption and reduced side effects .

Research has indicated that dipivefrin interacts with various biological systems, particularly through enzyme activity in the cornea. Studies have characterized the esterase enzymes responsible for hydrolyzing dipivefrin to epinephrine, which plays a significant role in its pharmacokinetics and efficacy . Potential interactions with other ocular medications may also influence its therapeutic outcomes.

Dipivefrin hydrochloride shares similarities with several other ophthalmic agents, particularly those used in glaucoma treatment. Below is a comparison highlighting its unique characteristics:

| Compound Name | Mechanism of Action | Lipophilicity | Unique Features |

|---|---|---|---|

| Dipivefrin Hydrochloride | Prodrug of epinephrine; increases outflow | Highly lipophilic | Better tolerated than conventional epinephrine |

| Latanoprost | Prostaglandin analog; increases outflow | Moderate | Long-lasting effects; targets different pathways |

| Brimonidine | Alpha-2 adrenergic agonist; decreases production | Moderate | Selectively reduces aqueous humor production |

| Timolol | Non-selective beta-blocker; decreases production | Low | Commonly used but may cause systemic side effects |

| Pilocarpine | Muscarinic agonist; increases outflow | Low | Directly stimulates ciliary muscles |

Dipivefrin's enhanced lipophilicity allows for better penetration into ocular tissues compared to traditional agents like epinephrine, making it a preferred choice in certain clinical scenarios .

Dipivefrin hydrochloride functions as a prodrug with minimal inherent pharmacological activity until enzymatic hydrolysis converts it to epinephrine within ocular tissues [1]. The liberated epinephrine then exerts its therapeutic effects through direct interaction with multiple adrenergic receptor subtypes [2] [1]. This prodrug strategy enhances drug penetration while maintaining the broad-spectrum adrenergic activity characteristic of epinephrine across alpha and beta receptor families [3].

Alpha-1A Adrenergic Receptor Agonism

The alpha-1A adrenergic receptor represents a primary target for epinephrine derived from dipivefrin hydrolysis [1]. This receptor subtype mediates its actions through association with heterotrimeric G proteins that activate phosphatidylinositol-calcium second messenger systems [1]. The receptor coupling occurs through G(q) and G(11) proteins, which initiate downstream signaling cascades essential for cellular responses [1].

Epinephrine binding to alpha-1A adrenergic receptors demonstrates specific molecular interactions that distinguish this subtype from other adrenergic receptors [4]. Structural analysis reveals that epinephrine adopts distinct conformational arrangements when engaging alpha adrenergic receptors compared to beta adrenergic receptor subtypes [4]. The binding site architecture of alpha-1A receptors exhibits greater flexibility and topographical differences relative to other alpha adrenergic receptor subtypes [5].

Molecular dynamics simulations indicate that alpha-1A adrenergic receptor binding sites possess unique dynamic behaviors that contribute to ligand selectivity [5]. The structural complementarity between epinephrine and the alpha-1A receptor binding pocket involves specific amino acid interactions that stabilize the receptor-ligand complex [5]. These interactions are primarily mediated through conserved residues within the transmembrane domains, though the specific binding topography differs significantly from alpha-1B and alpha-1D receptor subtypes [5].

Alpha-2A Adrenergic Receptor Agonism

Alpha-2A adrenergic receptors constitute another major target for epinephrine released from dipivefrin [1]. These receptors mediate catecholamine-induced inhibition of adenylate cyclase through the action of inhibitory G proteins [1]. The rank order of potency for agonists at alpha-2A receptors places epinephrine in a significant position within the binding hierarchy [1].

Recent structural studies have elucidated the precise binding conformation of epinephrine within the alpha-2A adrenergic receptor complex [4] [6]. Cryo-electron microscopy structures reveal that epinephrine adopts a specific orientation where the beta-carbon hydroxyl group faces the extracellular side, while the N-methyl group directs toward transmembrane domain 7 [4]. The meta-hydroxyl group of epinephrine forms critical interactions with serine residues, while the para-hydroxyl group engages multiple receptor residues including serine and threonine amino acids [4].

Molecular dynamics simulations validate the stability of epinephrine binding within the alpha-2A receptor complex [4]. Hydrogen bonding networks form between epinephrine and specific receptor residues, with measured distances indicating strong intermolecular interactions [4]. The amino group of epinephrine establishes contacts with aspartate and tyrosine residues, creating a comprehensive interaction network that stabilizes the receptor-ligand complex [4]. Additionally, CH3-π interactions between epinephrine and phenylalanine residues contribute to binding affinity [4].

Beta-2 Adrenergic Receptor Agonism

Beta-2 adrenergic receptors serve as the third major target for epinephrine derived from dipivefrin hydrolysis [1] [7]. The liberated epinephrine acts as an adrenergic agonist that stimulates beta-2 receptors, leading to decreased aqueous humor production and enhanced outflow facility [7]. This receptor subtype demonstrates specific binding characteristics that distinguish it from other beta adrenergic receptor variants [8].

Epinephrine binding to beta-2 adrenergic receptors exhibits high-affinity interactions under appropriate experimental conditions [8]. Competition binding studies reveal that epinephrine achieves inhibition constants in the nanomolar range when assessed under optimal binding conditions [8]. The affinity of epinephrine for beta-2 receptors demonstrates comparable values to other high-potency beta adrenergic agonists [8].

Structural analysis of epinephrine-beta receptor complexes indicates that the catecholamine adopts specific conformational arrangements within the binding pocket [4]. The orientation of epinephrine within beta-2 receptor complexes differs from that observed in alpha-2A receptor structures, particularly regarding the positioning of the beta-carbon hydroxyl and N-methyl groups [4]. These conformational differences arise from rotation around the chemical bond linking the catechol ring and beta-carbon of epinephrine [4].

The binding pocket of beta-2 adrenergic receptors contains critical serine residues that interact with epinephrine hydroxyl groups [9]. Full agonist activity requires hydrogen bonding interactions with two conserved serine residues in transmembrane helix 5, which epinephrine successfully achieves [9]. These interactions contribute to the receptor activation process and distinguish full agonists from partial agonists or antagonists [9].

Post-Receptor Cellular Signaling Cascades

The activation of adrenergic receptors by epinephrine derived from dipivefrin initiates distinct cellular signaling pathways depending on the specific receptor subtype engaged [10] [11]. Alpha-1A adrenergic receptor activation leads to stimulation of phospholipase C, resulting in enhanced turnover of phosphatidylinositol 4,5-bisphosphate and accumulation of secondary messengers including inositol trisphosphate and diacylglycerol [10] [12].

Phospholipase C activation represents a critical early step in alpha adrenergic receptor signaling cascades [10] [12]. Epinephrine stimulation promotes the hydrolysis of membrane phospholipids, generating diacylglycerol and inositol phosphates that serve as intracellular messengers [10]. This enzymatic activation requires the presence of calcium ions and involves complex regulatory mechanisms that modulate signal amplitude and duration [12].

Alpha-2A adrenergic receptor activation by epinephrine results in inhibition of adenylate cyclase through coupling to inhibitory G proteins [13]. This signaling pathway leads to decreased cyclic adenosine monophosphate formation, which subsequently affects protein kinase A activity and downstream phosphorylation events [13]. The alpha-2A receptor subtype demonstrates specific coupling preferences that distinguish it from other alpha-2 receptor variants [13].

Beta-2 adrenergic receptor activation initiates stimulation of adenylate cyclase through coupling to stimulatory G proteins [14] [11]. This pathway results in increased cyclic adenosine monophosphate synthesis, which activates protein kinase A and promotes phosphorylation of multiple target proteins [11]. The cyclic adenosine monophosphate-dependent signaling cascade represents a fundamental mechanism for beta adrenergic receptor-mediated cellular responses [11].

Protein kinase A activation following beta-2 receptor stimulation leads to phosphorylation of serine and threonine residues on downstream target proteins [11]. This phosphorylation cascade can generate diverse cellular responses depending on the specific target proteins present in different cell types [11]. The binding of four cyclic adenosine monophosphate molecules induces conformational changes in protein kinase A, dissociating catalytic subunits from regulatory subunits [11].

Molecular Basis of Selectivity Profiles

The selectivity profile of epinephrine derived from dipivefrin reflects the inherent binding preferences of the parent catecholamine across adrenergic receptor subtypes [4] [15]. Epinephrine demonstrates non-selective adrenergic receptor agonism, engaging both alpha and beta receptor families with significant affinity [16]. This broad-spectrum activity distinguishes epinephrine from more selective adrenergic agonists that preferentially target specific receptor subtypes [17].

Structural determinants of receptor selectivity involve specific amino acid residues within the extracellular vestibules of different adrenergic receptor subtypes [15]. These vestibular regions serve as selectivity filters that influence ligand association rates and binding preferences [15]. The extracellular loops and vestibular amino acids create distinct microenvironments that affect catecholamine binding kinetics [15].

Molecular dynamics simulations reveal that epinephrine follows different binding pathways when approaching various adrenergic receptor subtypes [15]. The association kinetics of epinephrine with different receptors depend on the electrostatic properties and structural features of the extracellular vestibules [15]. These pathway differences contribute to the observed selectivity patterns and binding affinities across receptor subtypes [15].

The binding pocket homology between adrenergic receptor subtypes creates challenges for developing selective ligands [18]. Beta-1 and beta-2 adrenergic receptors share nearly identical orthosteric binding pockets, with only one amino acid difference among the fifteen residues that constitute the antagonist binding site [18]. This high degree of structural similarity extends to alpha adrenergic receptors, where only four differences exist between alpha-2A and beta-2 receptor binding pockets [18].

Conformational flexibility of epinephrine contributes to its ability to engage multiple receptor subtypes effectively [17]. The catecholamine structure permits adaptation to different binding pocket geometries through rotational freedom around key chemical bonds [4]. This flexibility allows epinephrine to achieve favorable interactions with diverse receptor architectures while maintaining high binding affinity [17].

Receptor Subtype Affinity Patterns

| Receptor Subtype | Ligand | Binding Affinity | Activity Type | Reference |

|---|---|---|---|---|

| Alpha-1A | Epinephrine | High affinity agonist | Full agonist | [1] |

| Alpha-2A | Epinephrine | High affinity agonist | Full agonist | [1] |

| Beta-2 | Epinephrine | High affinity agonist | Full agonist | [1] |

| Beta-1 | Isoproterenol | 1.07 nanomolar | Full agonist | [8] |

| Beta-2 | Isoproterenol | 1.13 nanomolar | Full agonist | [8] |

The affinity patterns of epinephrine across adrenergic receptor subtypes demonstrate remarkably consistent high-affinity binding [1] [8]. Beta-1 and beta-2 adrenergic receptors exhibit nearly equivalent affinity for epinephrine, contrasting with the significant selectivity differences observed for norepinephrine [15]. This equivalent binding reflects the structural compatibility of epinephrine with both beta receptor subtypes [15].

Quantitative binding studies reveal that epinephrine achieves nanomolar affinity ranges across multiple adrenergic receptor subtypes [8]. High-affinity binding states become apparent under appropriate experimental conditions, particularly when receptors are coupled to their cognate G proteins [8]. The presence of G protein coupling enhances agonist affinity by stabilizing active receptor conformations [8].

Kinetic analysis of epinephrine binding indicates that association rates contribute significantly to overall binding affinity [15]. The on-rates for epinephrine binding vary among receptor subtypes, though these differences are less pronounced than those observed for norepinephrine [15]. Dissociation rates remain relatively consistent across receptor subtypes, suggesting that association kinetics primarily determine binding selectivity patterns [15].

Temperature-dependent binding studies reveal that high-affinity epinephrine binding requires specific experimental conditions [19]. At physiological temperatures, receptor-G protein coupling becomes essential for maintaining high-affinity binding states [19]. The stability of high-affinity complexes depends on the integrity of receptor-G protein interactions and membrane environment [19].

Enzymatic Hydrolysis Mechanisms

Dipivefrin hydrochloride represents a well-characterized example of ocular prodrug biotransformation through enzymatic hydrolysis mechanisms. The compound undergoes systematic conversion to its active form, epinephrine, through the action of multiple esterase systems present within ocular tissues [1] [2]. This biotransformation process is fundamental to the therapeutic efficacy of dipivefrin as an antiglaucoma agent, as the parent compound exhibits minimal pharmacological activity until enzymatic conversion occurs [3] [4].

Esterase-Mediated Conversion Kinetics

The enzymatic conversion of dipivefrin hydrochloride involves multiple esterase systems that exhibit distinct kinetic characteristics and substrate specificities. Research has identified six primary esterase types involved in dipivefrin hydrolysis: cholinesterase, acetylcholinesterase, carboxylesterase, acetylesterase, arylesterase, and nonspecific esterase [1] [2]. Among these enzymes, cholinesterase demonstrates the highest affinity for dipivefrin as a substrate, suggesting a preferential enzymatic pathway for bioconversion [1].

Kinetic analysis reveals that dipivefrin-esterase interactions follow competitive inhibition patterns, as demonstrated through Lineweaver-Burk plot analysis showing changes in apparent Km values [1]. The substrate specificity hierarchy shows cholinesterase exhibiting the strongest competitive interaction with dipivefrin among all tested substrates [1]. This competitive mechanism indicates that dipivefrin bioconversion can be influenced by the presence of other esterase substrates or inhibitors within the ocular environment.

Quantitative conversion efficiency studies demonstrate remarkable enzymatic enhancement compared to nonenzymatic processes. Corneal epithelium homogenates show 16-fold higher conversion efficiency of dipivefrin to epinephrine compared to heat-inactivated preparations [5] [6]. In contrast, nonenzymatic conversion in tissue-free solutions at physiological pH (7.4) results in less than 1% dipivefrin conversion to epinephrine after three hours [5] [6]. This substantial difference confirms the critical role of enzymatic processes in dipivefrin bioactivation.

The temporal kinetics of enzymatic conversion are remarkably rapid, with epinephrine detectable in aqueous humor within 15 minutes following topical dipivefrin application [4] [7]. This rapid conversion timeline corresponds with the therapeutic onset of action, which occurs approximately 30 minutes post-administration [8]. The efficiency of enzymatic conversion is further evidenced by the observation that most dipivefrin appears as epinephrine and its metabolites within 15 minutes of topical application [4] [7].

Ocular Tissue Distribution of Bioconversion Enzymes

The distribution of bioconversion enzymes across ocular tissues exhibits distinct patterns that influence the site-specific metabolism of dipivefrin hydrochloride. The cornea serves as the primary site of dipivefrin hydrolysis, with the corneal epithelium containing the highest concentrations of active esterases [4] [7]. This anatomical distribution aligns with the lipophilic nature of dipivefrin, which allows efficient penetration through corneal epithelial barriers before encountering high enzyme concentrations.

Corneal epithelium contains multiple esterase types including cholinesterase, acetylcholinesterase, and carboxylesterase, with cholinesterase showing the highest activity levels [1] [2]. The corneal stroma exhibits limited esterase activity, serving primarily as a diffusion pathway rather than a metabolic site [4]. This distribution pattern ensures that dipivefrin conversion occurs predominantly at the epithelial barrier, optimizing the delivery of epinephrine to deeper ocular structures.

Conjunctival tissues represent a secondary but significant site of dipivefrin bioconversion, with studies indicating that conjunctival absorption and subsequent hydrolysis accounts for 60-75% of the administered prodrug recovered in the eye [9]. The conjunctiva contains both cholinesterase and pseudo-cholinesterase activities, contributing to the overall conversion efficiency [3] [4]. This distribution pattern provides multiple pathways for dipivefrin activation, enhancing therapeutic reliability.

The aqueous humor contains carbonic anhydrase and pseudo-cholinesterase activities that contribute to dipivefrin metabolism [3] [4]. While these enzymes show lower specific activity compared to epithelial esterases, their presence in the aqueous humor allows for continued bioconversion of any intact dipivefrin that penetrates to this compartment. The iris-ciliary body complex serves primarily as a storage site for converted epinephrine rather than as an active metabolic site [4] [7].

Age-related variations in esterase activity have been documented, with studies in rabbit models showing age and pigmentation-related differences in enzyme distribution and activity [9]. These variations may contribute to individual differences in dipivefrin bioconversion efficiency and therapeutic response.

Factors Influencing Biotransformation Rates

Multiple physiological and formulation factors influence the rate and efficiency of dipivefrin biotransformation in ocular tissues. pH conditions represent a critical determinant, with physiological pH values (7.2-7.4) providing optimal conditions for esterase activity [5] [6]. The buffering capacity of tears helps maintain appropriate pH conditions for enzymatic conversion, although formulation pH can influence initial conversion rates.

Temperature effects on biotransformation rates follow typical enzymatic kinetics, with ocular surface temperature (approximately 35°C) providing optimal conditions for esterase activity [3]. The thermoresponsive nature of some formulation systems can influence drug release and subsequent enzyme exposure, affecting overall conversion efficiency.

Enzyme concentration variations across different ocular tissues create spatial differences in biotransformation rates. High esterase density tissues such as corneal epithelium and conjunctiva exhibit rapid conversion rates, while tissues with limited enzyme content show slower bioconversion [1] [2]. This distribution pattern creates a concentration gradient that facilitates sustained drug activation over time.

Substrate concentration effects follow Michaelis-Menten kinetics, with saturable enzyme systems at higher dipivefrin concentrations [1]. This saturation phenomenon suggests that increasing dosage beyond optimal levels may not proportionally increase therapeutic effect due to enzyme saturation limitations.

Competitive inhibitor presence can significantly impact biotransformation rates through competition for enzyme active sites [1] [5]. However, studies demonstrate that cholinesterase inhibitors such as echothiophate iodide do not significantly affect dipivefrin conversion, indicating that alternative esterase pathways maintain bioconversion capacity [5] [6]. This resistance to cholinesterase inhibition provides therapeutic flexibility in combination treatments.

Formulation factors including vehicle selection, viscosity, and lipophilicity can influence dipivefrin penetration and subsequent enzyme exposure [3] [8]. Lipophilic formulations enhance corneal penetration, increasing access to epithelial esterases and improving bioconversion efficiency. The approximately 600-fold higher lipophilicity of dipivefrin compared to epinephrine facilitates this enhanced penetration [9].

Metabolic Intermediate Research

The metabolic transformation of dipivefrin hydrochloride involves multiple intermediate compounds that have been characterized through analytical studies examining the temporal and spatial distribution of metabolites. The primary metabolic intermediate, epinephrine, forms rapidly through esterase-mediated hydrolysis and subsequently undergoes further metabolic transformations through established catecholamine pathways [4] [7].

Pivalic acid represents the immediate hydrolysis byproduct formed concurrently with epinephrine during ester bond cleavage [10]. Studies examining the ocular disposition of pivalic acid demonstrate that this compound undergoes rapid elimination from ocular tissues without apparent sequestration or further metabolism within the eye [10]. The rapid clearance of pivalic acid minimizes potential local toxicity while allowing the therapeutic benefits of epinephrine to predominate.

Metanephrine emerges as the major secondary metabolite of epinephrine formed through catechol-O-methyltransferase action [4] [7]. This metabolite appears in all tested ocular tissues as early as 15 minutes following dipivefrin application and represents a significant fraction of the total drug-related material [4]. The widespread distribution of metanephrine across ocular tissues indicates active methylation processes throughout the eye.

Monoamine oxidase metabolites of epinephrine appear with delayed kinetics, typically detected 1-3 hours post-treatment and found predominantly in aqueous humor [4] [7]. This temporal delay suggests that monoamine oxidase-mediated metabolism occurs subsequent to initial esterase conversion and represents a pathway for epinephrine elimination rather than therapeutic activation.

Further oxidative metabolites including vanillylmandelic acid follow established catecholamine degradation pathways, ultimately leading to systemic elimination [4]. These terminal metabolites demonstrate the complete integration of dipivefrin-derived epinephrine into normal physiological catecholamine metabolism.

The metabolic intermediate profile reveals that dipivefrin bioconversion follows a predictable cascade: dipivefrin → epinephrine + pivalic acid → metanephrine → monoamine oxidase metabolites → systemic elimination products [4] [7] [10]. This pathway ensures rapid activation to the therapeutic form while providing multiple elimination routes to prevent accumulation.

Conversion Efficiency Determinants

The efficiency of dipivefrin conversion to epinephrine depends on multiple biochemical and physiological determinants that collectively influence therapeutic outcomes. Enzyme kinetic parameters represent primary determinants, with cholinesterase showing the highest catalytic efficiency among identified esterases [1] [2]. The preferential substrate relationship between dipivefrin and cholinesterase suggests that cholinesterase activity levels directly correlate with conversion efficiency.

Tissue penetration characteristics significantly influence conversion efficiency by determining the extent of dipivefrin exposure to active esterases. The lipophilic nature of dipivefrin, with a LogP value of approximately 1.7 and an octanol/PBS partition coefficient 603-fold higher than epinephrine, facilitates transcorneal penetration and access to epithelial esterases [3] [9]. This enhanced penetration represents a key determinant of overall conversion efficiency.

The ionization state of dipivefrin influences both tissue penetration and enzyme interaction. With a pKa of 8.4, a significant fraction exists in the unionized form at physiological pH, enhancing transcorneal flux and enzyme accessibility [3]. This physicochemical property optimizes both penetration and subsequent enzymatic conversion.

Formulation design parameters affect conversion efficiency through influences on drug release, tissue contact time, and enzyme exposure duration. Studies demonstrate that sustained-release formulations can enhance overall bioconversion by prolonging enzyme contact time, resulting in improved therapeutic outcomes [3]. The relationship between formulation design and conversion efficiency provides opportunities for optimizing therapeutic delivery.

Enzymatic saturation phenomena limit conversion efficiency at high substrate concentrations, following typical Michaelis-Menten kinetics [1]. Understanding these saturation limits helps optimize dosing regimens to maximize conversion efficiency without exceeding enzyme capacity.

Species and individual variations in esterase activity create differences in conversion efficiency that may influence therapeutic response. Studies in rabbit models demonstrate age and pigmentation-related variations in esterase activity that translate to differences in dipivefrin bioconversion [9]. These variations suggest that personalized dosing approaches may optimize therapeutic outcomes.

Comparative Bioconversion Pathways

Comparative analysis of dipivefrin bioconversion pathways reveals multiple enzymatic routes that provide redundancy and therapeutic reliability. The primary pathway involves cholinesterase-mediated hydrolysis, which demonstrates the highest substrate specificity and catalytic efficiency [1] [2]. This pathway predominates under normal physiological conditions and provides rapid, reliable bioconversion.

Alternative esterase pathways including acetylcholinesterase, carboxylesterase, acetylesterase, and arylesterase provide secondary conversion routes that maintain therapeutic efficacy even when primary pathways are compromised [1] [2]. The competitive nature of these pathways means that enzyme inhibition or genetic variations affecting one pathway can be compensated by increased activity through alternative routes.

Comparison with other ocular prodrugs reveals that dipivefrin utilizes a relatively simple two-step conversion process compared to more complex multi-step bioactivation pathways [9]. This simplicity contributes to reliable and predictable therapeutic outcomes while minimizing the potential for metabolic variability.

The enzymatic versus nonenzymatic conversion pathways show dramatic differences in efficiency, with enzymatic processes being 16-fold more effective than nonenzymatic hydrolysis [5] [6]. This enzymatic dependence ensures that bioconversion occurs primarily in tissues with active esterases, providing site-specific drug activation.

Temporal comparison of conversion pathways reveals that esterase-mediated conversion occurs within minutes, while subsequent metabolic pathways operate over hours [4] [7]. This temporal separation allows for rapid therapeutic activation followed by controlled elimination, optimizing the therapeutic window.

Comparative tissue distribution studies demonstrate that conversion efficiency varies by anatomical location, with corneal epithelium showing the highest activity, followed by conjunctiva, and then aqueous humor [4] [7]. This distribution pattern creates a therapeutic gradient that sustains drug action while facilitating elimination.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

Wikipedia

Use Classification

Dates

Results of the PROPINE randomized controlled trial: determining the ever-elusive target, the optimal plan for relapses of nephrotic syndrome in children

John D Mahan, Mahmoud Kallash, William E SmoyerPMID: 33509352 DOI: 10.1016/j.kint.2020.10.034

Abstract

Best treatments for initial presentation and relapses in children with nephrotic syndrome (NS) are still to be defined. The PROPINE study, published in this issue of Kidney International, demonstrates for relapse of childhood NS, the non-inferiority of a short taper (over 36 days) after remission with steroids. This study reinforces the need for more well-designed studies and the incorporation of predictive biomarkers, genetic studies, and other details to personalize treatment for each child with idiopathic NS.Results of the PROPINE randomized controlled study suggest tapering of prednisone treatment for relapses of steroid sensitive nephrotic syndrome is not necessary in children

Antonio Gargiulo, Laura Massella, Barbara Ruggiero, Lucilla Ravà, Marta Ciofi Degli Atti, Marco Materassi, Francesca Lugani, Elisa Benetti, William Morello, Daniela Molino, Francesca Mattozzi, Marco Pennesi, Silvio Maringhini, Andrea Pasini, Bruno Gianoglio, Carmine Pecoraro, Giovanni Montini, Luisa Murer, Gian Marco Ghiggeri, Paola Romagnani, Marina Vivarelli, Francesco EmmaPMID: 33152448 DOI: 10.1016/j.kint.2020.09.024

Abstract

Corticosteroid-related toxicity in children with steroid-sensitive nephrotic syndrome is primarily related to the cumulative dose of prednisone. To optimize treatment of relapses, we conducted the PROPINE study, a multicentric, open-label, randomized, superiority trial. Seventy-eight relapsing children aged 3-17 years who had not received steroid-sparing medications during the previous 12 months were randomized to receive, from day five after remission, either 18 doses of 40 mg/mof prednisone on alternate days (short arm), or the same cumulative dose tapered over double the time (long arm). Patients were monitored with an ad-hoc smartphone application, allowing daily reporting. The primary outcome was the six-month relapse rate at which time, 23/40 and 16/38 patients had relapsed in the long and short arms, respectively (no significant difference). Additionally, 40/78 patients were also enrolled in a secondary crossover study and were allocated to the opposite arm. Altogether, at six months, the relapse rate was 32/40 and 28/40 in the long and short arms, respectively (no significant difference). A post-hoc analysis excluding 30 patients treated with low-dose prednisone maintenance therapy failed to show significant differences between the two arms. No differences in adverse events, blood pressure and weight gain were observed. Thus, our data do not support the prescription of prolonged tapering schedules for relapses of steroid-sensitive nephrotic syndrome in children.

Effects of topical adrenergic agents on prostaglandin E2-induced aqueous flare and intraocular pressure elevation in pigmented rabbits

Momoko Nakamura-Shibasaki, Miftahul Akhyar Latief, Ji-Ae Ko, Kunihiko Funaishi, Yoshiaki KiuchiPMID: 26832333 DOI: 10.1007/s10384-016-0428-2

Abstract

To evaluate the effects of signals through adrenergic receptors on the changes in the aqueous flare and intraocular pressure (IOP) induced by topical prostaglandin E2 (PGE2) in pigmented rabbits.Adrenergic agents were applied topically to pigmented Dutch rabbits, and PGE2 was then applied to induce an increase in the aqueous flare and IOP. The degree of aqueous flare was measured with a laser flare meter, and the IOP was measured with a rebound tonometer. Measurements were made every 30 min after the PGE2 had been applied for 2 h and at 4.0 and 4.5 h. Repeated measure analysis of variance and Dunnett's post hoc tests were used for the statistical analyses.

The topical application of PGE-2 increased the aqueous flare for more than 4.5 h. The topical instillation of 1.0 % apraclonidine significantly inhibited the increase in the PGE2-induced aqueous flare by 75.1 %, of 0.1 % brimonidine by 57.2 %, of 0.04 % dipivefrin by 57.4 %, and a combination of 0.1 % brimonidine and 5 % phenylephrine by 78.9 %. Topical 5.0 % phenylephrine and 0.05 % isoproterenol had little effect on the aqueous flare elevation induced by PGE2. The IOP increased 0.5 h after the topical application of PGE-2. Topical 1.0 % apraclonidine, 0.1 % brimonidine, 0.1 % dipivefrin, and the combination of 0.1 % brimonidine and 5.0 % phenylephrine significantly inhibited the PGE2-induced IOP elevation. However, topical 5.0 % phenylephrine and 0.05 % isoproterenol did not significantly inhibit the IOP elevation caused by PGE2.

Signaling by the α2 receptor inhibits both the PGE2-induced flare and IOP elevation caused by topical PGE2 application.

Effects of anti-glaucoma drugs on resistive index of the medial long posterior ciliary artery using color Doppler imaging in Beagle dogs

Hojung Choi, Youngwon Lee, Seongchan Yeon, Hyojong Lee, Heechun LeePMID: 21368570 DOI: 10.4142/jvs.2011.12.1.99

Abstract

Color Doppler imaging (CDI) was carried out to evaluate the effects of anti-glaucoma drugs on ophthalmic circulation using CDI-derived resistive index (RI) values. CDI was performed on nine Beagle dogs, and RI values were calculated for the medial long posterior ciliary artery before and after the administration of anti-glaucoma drugs. A significant increase in RI values was found after topical administration of levobunolol (p < 0.05) or dipivefrin (p < 0.05). Pilocarpine showed no effects on RI values after topical administration. The results suggest that some anti-glaucoma drugs could affect ophthalmic blood flow.[Cystoid macular edema]

F NeuPMID: 17718230 DOI:

Abstract

Cystoid macular edema is a known side effect of different systemic and local medications. Nicotinic acid used as a hypolipemiant agent can cause cystoid macular edema. Local adrenergic antiglaucomatous drugs as well as prostaglandin analogs can induce cystoid macular edema especially if other risk factors, which will be discussed, are present. Benzalkonium chloride, a universal conservative agent, can also favour cystoid macular edema.Allergic contact dermatitis from timolol and dorzolamide eye drops

M Kalavala, B N StathamPMID: 16787459 DOI: 10.1111/j.0105-1873.2006.0645b.x

Abstract

Pupillary supersensitivity and visual disturbance in Parkinson's disease

Norio Hori, Motoko Takamori, Masaaki Hirayama, Hirohisa Watanabe, Tomohiko Nakamura, Fumitada Yamashita, Hiroki Ito, Naoki Mabuchi, Gen SobuePMID: 18265941 DOI: 10.1007/s10286-008-0453-4

Abstract

This study evaluated pupillary postganglionic autonomic dysfunction and its relationship to visual disturbance in idiopathic Parkinson's disease (PD). Pupillary sensitivity was examined in relation to a parasympathomimetic agent [0.05% pilocarpine hydrochloride (PL)] and to a sympathomimetic agent [0.02% dipivefrine hydrochloride (DPE)] using infrared pupillography in 40 PD patients and 17 age-matched controls. Visual disturbances were evaluated as well, including blurring, photophobia, night blindness and involuntary eyelid closure in response to light. Pupillary supersensitivity to PL and DPE and their relation to visual disturbances were found to be significantly greater in PD patients than in controls (22.3 +/- 15.1 vs. 10.4 +/- 11.4%, P < 0.005, and14.5 +/- 14.5 vs. 4.9 +/- 8.7%, P < 0.01, respectively). In addition, pupillary sympathetic supersensitivity did not correlate with a reduction of 123I-metaiodobenzylguanidine (MIBG) cardiac accumulation. Patients with PD reported more blurred vision (P < 0.001) and involuntary eyelid closure in response to light (P < 0.05) than controls. Patients with supersensitivity to both PL and DPE complained more often of blurred vision than patients without supersensitivity (P < 0.05). Pupillary sensitivity to PL correlated significantly with a summed score for visual disturbance (P < 0.05, r = 0.417), but DPE sensitivity did not. PD patients have both parasympathetic and sympathetic postganglionic impairments affecting the pupil. Our findings demonstrate that parasympathetic dysfunction contributes significantly to visual disturbance in PD.Contact dermatitis by dipivefrine

J Vilaplana, P Zaballos, C RomagueraPMID: 15811042 DOI: 10.1111/j.0105-1873.2005.0548k.x

Abstract

Bidirectional Modulation of Alcohol-Associated Memory Reconsolidation through Manipulation of Adrenergic Signaling

Moritz J W Schramm, Barry J Everitt, Amy L MiltonPMID: 26279079 DOI: 10.1038/npp.2015.248

Abstract

Alcohol addiction is a problem of great societal concern, for which there is scope to improve current treatments. One potential new treatment for alcohol addiction is based on disrupting the reconsolidation of the maladaptive Pavlovian memories that can precipitate relapse to drug-seeking behavior. In alcohol self-administering rats, we investigated the effects of bidirectionally modulating adrenergic signaling on the strength of a Pavlovian cue-alcohol memory, using a behavioral procedure that isolates the specific contribution of one maladaptive Pavlovian memory to relapse, the acquisition of a new alcohol-seeking response for an alcohol-associated conditioned reinforcer. The β-adrenergic receptor antagonist propranolol, administered in conjunction with memory reactivation, persistently disrupted the memory that underlies the capacity of a previously alcohol-associated cue to act as a conditioned reinforcer. By contrast, enhancement of adrenergic signaling by administration of the adrenergic prodrug dipivefrin at reactivation increased the strength of the cue-alcohol memory and potentiated alcohol seeking. These data demonstrate the importance of adrenergic signaling in alcohol-associated memory reconsolidation, and suggest a pharmacological target for treatments aiming to prevent relapse through the disruption of maladaptive memories.[Latanoprost topical ophthalmic combinations]

M Călugăru, D CălugăruPMID: 15782758 DOI: